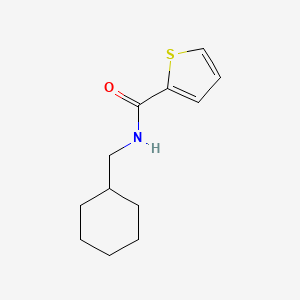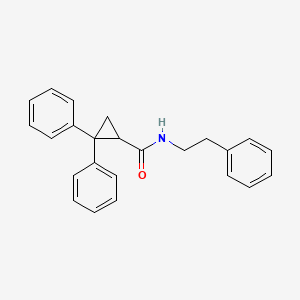![molecular formula C20H27N5O B5497905 1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane (referred to as "compound X" in This paper aims to provide an overview of the synthesis method of compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
Compound X has been shown to exhibit potent inhibitory activity against a range of enzymes and receptors that are involved in various disease pathways, including cancer, inflammation, and neurodegenerative disorders. Its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics in these areas.
作用机制
Compound X exerts its biological effects by binding to specific target proteins and modulating their activity. It has been shown to inhibit the activity of several key enzymes, including proteases, kinases, and phosphatases, as well as modulate the function of various receptors, such as GPCRs and ion channels. These effects are thought to be mediated by the interaction of compound X with specific amino acid residues in the target proteins, leading to conformational changes that affect their activity.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit a range of biochemical and physiological effects, depending on the specific target protein it interacts with. For example, it has been shown to inhibit the activity of the protease cathepsin B, which is involved in the progression of several types of cancer. It has also been shown to modulate the activity of the GPCR CXCR4, which plays a critical role in the migration and invasion of cancer cells. In addition, compound X has been shown to have anti-inflammatory and neuroprotective effects, making it a potentially useful therapeutic agent for the treatment of inflammatory and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of compound X is its potent inhibitory activity against a range of enzymes and receptors, making it a valuable tool for studying their biological functions. In addition, its unique chemical structure and mechanism of action make it a promising lead compound for the development of new therapeutics. However, one limitation of compound X is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on compound X. One area of interest is the development of more potent and selective analogs of compound X, which could have improved pharmacological properties and efficacy. Another area of interest is the identification of new target proteins for compound X, which could expand its potential applications in drug discovery and development. Finally, further studies are needed to elucidate the full range of biochemical and physiological effects of compound X, and to determine its safety and efficacy in preclinical and clinical settings.
合成方法
Compound X can be synthesized using a multi-step reaction sequence that involves the condensation of pyrazole and benzaldehyde derivatives, followed by cyclization and spiro-annulation reactions. The final product is obtained in high yield and purity, making it suitable for further research and development.
属性
IUPAC Name |
(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)-[3-(1H-pyrazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-8-6-20(7-9-23)15-25(11-10-24(20)2)19(26)17-5-3-4-16(12-17)18-13-21-22-14-18/h3-5,12-14H,6-11,15H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWVMIRNWUNYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCN2C)C(=O)C3=CC=CC(=C3)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-5-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzamide](/img/structure/B5497825.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)

![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)

![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)
